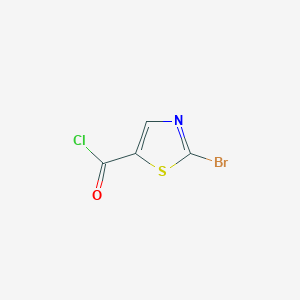
Ethyl 6-bromo-2-hydrazinyl-1,8-naphthyridine-3-carboxylate
Übersicht
Beschreibung
“Ethyl 6-bromo-2-hydrazinyl-1,8-naphthyridine-3-carboxylate” is a chemical compound with the CAS Number: 1335113-09-1 . It has a molecular weight of 311.14 . The compound is solid in its physical form .
Molecular Structure Analysis
The IUPAC name for this compound is ethyl 6-bromo-2-hydrazino [1,8]naphthyridine-3-carboxylate . The Inchi Code for this compound is 1S/C11H11BrN4O2/c1-2-18-11(17)8-4-6-3-7(12)5-14-9(6)15-10(8)16-13/h3-5H,2,13H2,1H3,(H,14,15,16) .Physical And Chemical Properties Analysis
The melting point of “Ethyl 6-bromo-2-hydrazinyl-1,8-naphthyridine-3-carboxylate” is between 180-182 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies and Derivative Formation
A key application of related compounds is in synthetic organic chemistry, where they serve as precursors for constructing complex molecular architectures. For instance, ethyl canthin-6-one-1-carboxylate derivatives, prepared from ethyl 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate, showcase the utility of bromo-naphthyridine derivatives in synthesizing compounds with potential biological activities through Pd-catalyzed Suzuki-Miyaura coupling followed by Cu-catalyzed C-N coupling (Ioannidou et al., 2011). Furthermore, the synthesis of novel azetidino[2,3-b][1,8]naphthyridin-2(1H)-ones and 1,2,4-triazolo[4,3-a][1,8]naphthyridines from ethyl 1,8-naphthyridin-2-one-3-carboxylate demonstrates the versatility of naphthyridine derivatives in creating compounds with diverse ring systems, showcasing potential antibacterial activity (Mogilaiah et al., 2003).
Neuroprotective Properties
ITH4012, a novel tacrine derivative synthesized from a related naphthyridine compound, exhibits neuroprotective properties by reducing cell death induced by various compounds, acting as a calcium promotor, and enhancing the expression of antiapoptotic protein Bcl-2. This underscores the therapeutic potential of naphthyridine derivatives in neuroprotection and the management of neurodegenerative diseases (Orozco et al., 2004).
Antibacterial Agents
Naphthyridine derivatives have been synthesized for their antibacterial properties, demonstrating the chemical diversity and biological activity potential of this class. For example, the synthesis of 4-Thiazolidinone and 2-Azetidinone derivatives of 2-Trifluoromethyl-1,8-naphthyridine as antibacterial agents highlights the medicinal chemistry applications of these derivatives (Mogilaiah et al., 1999). Similarly, pyridonecarboxylic acids and their derivatives have been explored for their antibacterial activity, showcasing the potential of naphthyridine compounds in developing new antibacterial agents (Egawa et al., 1984).
Safety And Hazards
Eigenschaften
IUPAC Name |
ethyl 6-bromo-2-hydrazinyl-1,8-naphthyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN4O2/c1-2-18-11(17)8-4-6-3-7(12)5-14-9(6)15-10(8)16-13/h3-5H,2,13H2,1H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQBAQWVFDZPPPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC(=CN=C2N=C1NN)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-bromo-2-hydrazinyl-1,8-naphthyridine-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![exo-8-Oxabicyclo[3.2.1]octan-3-ol](/img/structure/B1397151.png)
![7-Iodo-5H-pyrrolo[2,3-B]pyrazine](/img/structure/B1397152.png)





![3-Boc-7-oxo-3-azabicyclo[4.2.0]octane](/img/structure/B1397163.png)


![(3-(4-Chlorobenzo[d]thiazol-2-yl)phenyl)boronic acid](/img/structure/B1397168.png)
